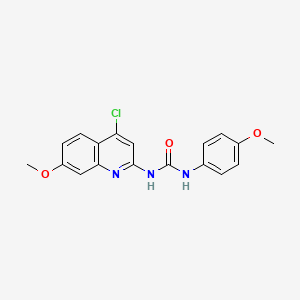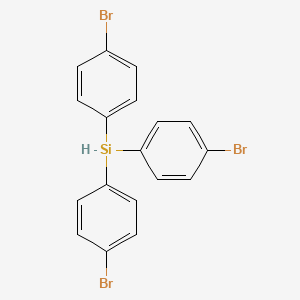
1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone is a chemical compound with the molecular formula C17H15N3OS. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
The synthesis of 1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone typically involves the reaction of 1-(4-Hydroxyphenyl)ethanone with 4-phenyl-1,3-thiazol-2-ylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Análisis De Reacciones Químicas
1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological research.
Medicine: Due to its diverse biological activities, it is being investigated for its potential use in developing new drugs for treating infections and cancer.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the growth of microbial cells by interfering with their metabolic processes .
Comparación Con Compuestos Similares
1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer treatment.
Tiazofurin: An antineoplastic drug with cytotoxic properties.
Propiedades
Fórmula molecular |
C17H15N3OS |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
4-[(E)-C-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)amino]carbonimidoyl]phenol |
InChI |
InChI=1S/C17H15N3OS/c1-12(13-7-9-15(21)10-8-13)19-20-17-18-16(11-22-17)14-5-3-2-4-6-14/h2-11,21H,1H3,(H,18,20)/b19-12+ |
Clave InChI |
GZNKGDUYCXZWJA-XDHOZWIPSA-N |
SMILES isomérico |
C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=C(C=C3)O |
SMILES canónico |
CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



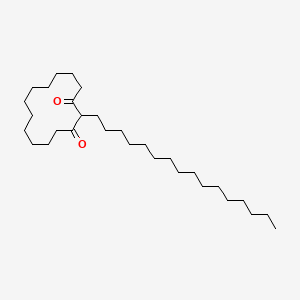

![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
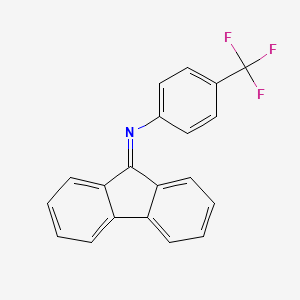
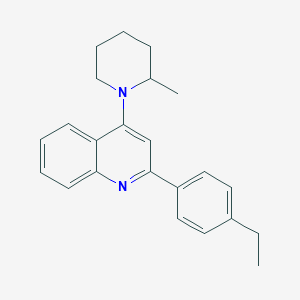
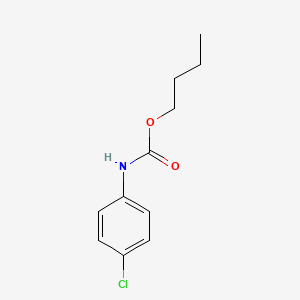

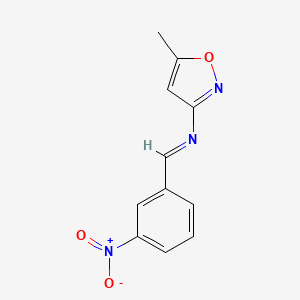
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)

